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Compound of Interest

Compound Name:
3-Chloro-3'-morpholinomethyl

benzophenone

CAS No.: 898765-41-8

Cat. No.: B1359592

Get Quote

Physicochemical Identity & Theoretical Framework
3-Chloro-3'-morpholinomethyl benzophenone is a functionalized diaryl ketone featuring a

lipophilic benzophenone core, a halogen substituent, and a basic morpholinyl-methyl moiety.

This structure creates a "Janus-faced" solubility profile: the benzophenone/chloro segments

drive lipophilicity (LogP), while the morpholine nitrogen introduces pH-dependent aqueous

solubility.
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Property Data / Prediction Significance

CAS Number 898765-41-8
Unique Identifier for

procurement/verification.

Molecular Formula C₁₈H₁₈ClNO₂ MW: ~315.8 g/mol

Structural Class
Mannich Base /

Benzophenone

Susceptible to retro-Mannich

degradation in hot aqueous

acid.

Predicted LogP 3.5 – 4.2
Highly lipophilic; partitions into

organic membranes/solvents.

pKa (Basic N) ~7.8 – 8.3

Protonation occurs in acidic

media, drastically altering

solubility.

Structural Influence on Solubility
Benzophenone Core: Provides strong

-

interactions, making the compound solid at room temperature (typically) and highly soluble in
aromatic or chlorinated solvents.

Morpholine Moiety: The ether oxygen adds hydrogen bond accepting (HBA) capability,

enhancing solubility in polar aprotic solvents (DMSO, DMF). The tertiary amine allows for salt

formation.

Chlorine Substituent: Increases lipophilicity compared to the unsubstituted parent, reducing

water solubility further at neutral pH.

Solubility Profile by Solvent Class[1]
The following data categorizes solvents based on their interaction with the solute.

A. Organic Solvents (High Solubility)
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Best for: Stock solutions, reaction media, and extraction.

Solvent Solubility Rating Mechanistic Insight

Dichloromethane (DCM) Excellent (>100 mg/mL)

Primary choice for extraction.

The polarizable Cl atoms

interact well with the

benzophenone core.

DMSO / DMF Excellent (>50 mg/mL)

Ideal for biological assay stock

solutions. Disrupts crystal

lattice via dipole interactions.

Ethyl Acetate Good (>30 mg/mL)

Standard solvent for TLC and

silica column chromatography

elution.

Tetrahydrofuran (THF) Good

Solubilizes via ether oxygen

coordination; useful for

reactions involving

organometallics.

Toluene Good

Effective at elevated

temperatures; often used for

recrystallization or synthesis

(reflux).

B. Alcohols & Anti-Solvents (Moderate to Low Solubility)
Best for: Recrystallization and precipitation.
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Solvent Solubility Rating Application

Ethanol / Methanol Moderate (Temp. Dependent)

Soluble when hot; poor

solubility when cold. Ideal for

recrystallization.

Diethyl Ether Moderate
Often used to precipitate the

hydrochloride salt form.

Hexanes / Heptane Poor (<1 mg/mL)

Anti-solvent. Adding hexane to

a DCM/EtOAc solution

precipitates the compound.

Water (Neutral pH) Insoluble (<0.1 mg/mL)
The lipophilic core dominates.

Do not use for stock solutions.

C. Aqueous pH-Dependent Solubility
pH < 5 (Acidic):Soluble. The morpholine nitrogen protonates (

), forming a cationic salt that is highly water-soluble.

pH > 8 (Basic/Neutral):Insoluble. The compound exists as a free base and precipitates out of

aqueous solution.

Experimental Protocols
Protocol A: Determination of Saturation Solubility
(Shake-Flask Method)
Use this protocol to validate solubility for a specific batch or new solvent system.

Preparation: Weigh 10 mg of 3-Chloro-3'-morpholinomethyl benzophenone into a 4 mL

glass vial.

Solvent Addition: Add 200

L of the target solvent.
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Equilibration: Vortex for 1 minute. If fully dissolved, add another 10 mg and repeat until solid

persists.

Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

Analysis:

Centrifuge at 10,000 rpm for 5 minutes.

Dilute the supernatant 100-fold in Acetonitrile.

Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization (Purification)
Because Mannich bases can "streak" on silica gel, recrystallization is the preferred purification

method.[1]

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or

Isopropanol).

Filtration: Filter hot to remove insoluble impurities.

Nucleation: Allow the solution to cool slowly to room temperature.

Anti-Solvent (Optional): If no crystals form, add Water dropwise until turbidity persists, then

cool to 4°C.

Alternative System: Dissolve in minimal DCM, then slowly add Hexanes.

Isolation: Filter the crystals and wash with cold Hexane/Ethanol (9:1).

Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on

the compound's chemical state.
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3-Chloro-3'-morpholinomethyl
benzophenone

Desired Application? Acidic Aqueous (pH < 5)
Forms Salt (Soluble)

 Add HCl 

Extraction / Synthesis Biological Assay Purification

Use: DCM or Ethyl Acetate
(High Solubility)

Use: DMSO or DMF
(Avoids precipitation in media)

Use: Ethanol/Water
or EtOAc/Hexane

Neutral/Basic Aqueous
Free Base (Insoluble)

 Add NaOH 

Click to download full resolution via product page

Figure 1: Decision tree for solvent selection based on application and pH state.

Synthesis & Handling Context[1][2][3][4][5][6][7][8]
Synthesis Pathway (Mannich Reaction)
This compound is typically synthesized via a Mannich reaction involving 3-

chlorobenzophenone, formaldehyde, and morpholine.

Reaction Solvent: Ethanol or Dioxane (Reflux).

Catalyst: HCl (catalytic amount).

Note: The product is often isolated as a hydrochloride salt (water-soluble) and must be

neutralized with base (NaHCO₃) to extract the free base into organic solvents.

Stability Warning

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1359592/docs?utm_src=pdf-body-img#technical-guide-solubility-profile-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359592?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retro-Mannich Reaction: Avoid prolonged boiling in acidic aqueous media, as the

morpholinomethyl group can cleave, reverting the compound to the parent benzophenone.

Storage: Store as a solid at -20°C. Solutions in DMSO are stable for ~1 month at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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